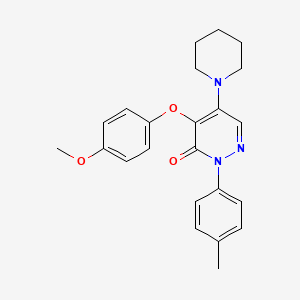

4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-piperidino-3(2H)-pyridazinone

Description

4-(4-Methoxyphenoxy)-2-(4-methylphenyl)-5-piperidino-3(2H)-pyridazinone is a pyridazinone derivative characterized by a methoxyphenoxy group at position 4, a 4-methylphenyl group at position 2, and a piperidino substituent at position 3. Its molecular formula is C₂₂H₂₃N₃O₄, with a molecular weight of 393.4 g/mol and a purity of ≥95% .

Properties

IUPAC Name |

4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-piperidin-1-ylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-17-6-8-18(9-7-17)26-23(27)22(29-20-12-10-19(28-2)11-13-20)21(16-24-26)25-14-4-3-5-15-25/h6-13,16H,3-5,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROHKWXIQFUFQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCCCC3)OC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-piperidino-3(2H)-pyridazinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the methoxyphenoxy group: This step involves the nucleophilic substitution of a halogenated pyridazinone intermediate with 4-methoxyphenol in the presence of a base such as potassium carbonate.

Attachment of the methylphenyl group: This can be accomplished through a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an aluminum chloride catalyst.

Incorporation of the piperidino group: The final step involves the nucleophilic substitution of a halogenated intermediate with piperidine under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-piperidino-3(2H)-pyridazinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Halogenated intermediates with nucleophiles like amines or phenols in the presence of bases such as potassium carbonate.

Major Products Formed

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridazinone derivatives with various functional groups.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds structurally related to pyridazinones exhibit significant antitumor activity. For instance, a study highlighted the role of similar compounds in inhibiting tumor growth through various pathways, including the modulation of signaling pathways involved in cell proliferation and apoptosis .

Neurological Research

The compound's structure suggests potential applications in neurological disorders. Pyridazinone derivatives have been studied for their neuroprotective effects, which may be relevant in conditions such as Alzheimer's disease and Parkinson's disease. Research indicates that these compounds can modulate neurotransmitter systems and provide neuroprotection against oxidative stress .

Inflammation and Pain Management

Research has shown that derivatives of pyridazinones can exhibit anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and pathways involved in the inflammatory response, making it a candidate for further investigation in pain management therapies .

Cardiovascular Applications

There is emerging evidence suggesting that pyridazinone derivatives can influence cardiovascular health by modulating vascular tone and exhibiting cardioprotective effects under stress conditions. This could be particularly beneficial in the development of treatments for hypertension and heart failure .

Case Study 1: Antitumor Effects

A study conducted on a series of pyridazinone derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models. The compound was shown to significantly reduce cell viability in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, the administration of pyridazinone derivatives resulted in reduced neuronal death and improved cognitive function. The study attributed these effects to the modulation of oxidative stress markers and inflammatory responses within the central nervous system .

Case Study 3: Anti-inflammatory Mechanisms

Research focusing on inflammatory models has shown that certain pyridazinone derivatives can effectively reduce inflammation markers such as TNF-alpha and IL-6. This suggests their potential utility in treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-piperidino-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

Interacting with cellular membranes: Altering membrane fluidity and affecting cell signaling.

Inhibiting or activating specific proteins: Leading to changes in cellular processes such as apoptosis, proliferation, or differentiation.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Pyridazinones

Key Observations :

Substituent Effects on Lipophilicity: The target compound’s piperidino group (logP ~3.5 estimated) likely increases lipophilicity compared to emorfazone’s morpholino group (logP ~2.8) . This may enhance blood-brain barrier penetration but reduce aqueous solubility.

Functional Group Influence on Activity: Piperidino vs. Morpholino: Piperidino’s six-membered amine ring may offer stronger basicity and receptor interactions compared to morpholino’s oxygen-containing ring . Methoxyphenoxy vs. Chlorophenyl: The methoxyphenoxy group in the target compound provides electron-donating effects, contrasting with electron-withdrawing chlorophenyl groups in 10c, which may alter metabolic stability and oxidative degradation .

Key Observations :

Synthetic Feasibility : The target compound is synthesized with ≥95% purity, comparable to analogs like 9f and 10c , which are characterized by IR/NMR and elemental analysis .

Activity Trends: Piperidino and morpholino derivatives (e.g., emorfazone) show stronger analgesic activity than pyrrolidinylcarbonyl analogs (e.g., 9f) . Chlorophenyl-substituted compounds (e.g., 10c) are associated with tumorigenic risks, highlighting the importance of substituent choice in safety profiling .

Biological Activity

4-(4-Methoxyphenoxy)-2-(4-methylphenyl)-5-piperidino-3(2H)-pyridazinone is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C23H25N3O3

- Molecular Weight : 393.46 g/mol

- CAS Number : 478066-77-2

Pharmacological Profile

Research indicates that this compound exhibits a variety of biological activities, including:

- Antihypertensive Effects : Preliminary studies suggest that derivatives of pyridazinone compounds can act as vasodilators and beta-adrenergic antagonists, which may be relevant for managing hypertension .

- Anti-inflammatory Activity : The compound has been investigated for its anti-inflammatory properties. Similar compounds in the pyridazinone family have shown promise in inhibiting inflammatory pathways, potentially through modulation of cytokine release and inhibition of pro-inflammatory mediators .

- Antioxidant Properties : Some studies have indicated that related structures possess antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .

The precise mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

- Vasodilation and Beta-Adrenergic Antagonism : Similar compounds have demonstrated the ability to induce vasodilation while simultaneously blocking beta-adrenergic receptors, leading to decreased heart rate and blood pressure .

- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the synthesis or action of pro-inflammatory cytokines, thereby reducing inflammation in various tissues .

- Antioxidant Activity : By scavenging free radicals or enhancing endogenous antioxidant defenses, this compound may mitigate oxidative damage in cells .

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyridazinone derivatives:

- A study published in PubMed examined the vasodilatory effects of similar pyridazinone compounds and noted their potential as beta-blockers with improved safety profiles compared to traditional therapies .

- In vitro studies have shown that related compounds can significantly reduce markers of inflammation in cell cultures treated with inflammatory stimuli, indicating a possible therapeutic role in conditions such as arthritis or cardiovascular diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antihypertensive | Induces vasodilation and beta-blockade | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Antioxidant | Scavenges free radicals |

Table 2: Related Compounds and Their Activities

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 4-(4-methoxyphenoxy)-2-(4-methylphenyl)-5-piperidino-3(2H)-pyridazinone?

Answer:

The compound can be synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. Key steps include:

- Step 1 : Reacting a pyridazinone core with substituted phenoxy groups using epoxide intermediates (e.g., 1-(2-cyanophenoxy)-2,3-epoxypropane) under reflux in isopropanol for 24 hours to introduce the 4-methoxyphenoxy moiety .

- Step 2 : Piperidine substitution at the 5-position via nucleophilic displacement reactions, often using brominated intermediates and anhydrous conditions to avoid hydrolysis .

- Purification : Recrystallization from dichloromethane-ether mixtures to isolate the final product .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretches (~1620–1710 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹) .

- NMR Spectroscopy : Use H and C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm and piperidine methylenes at δ 1.5–2.5 ppm) .

- X-ray Crystallography : Resolve stereochemistry and confirm bond angles/planarity of the pyridazinone ring .

Intermediate: How can structure-activity relationship (SAR) studies guide modifications to enhance pharmacological activity?

Answer:

- Core Modifications : Replace the piperidine group with morpholine or pyrrolidine to assess steric and electronic effects on target binding .

- Substituent Optimization : Introduce electron-withdrawing groups (e.g., -Cl, -CN) on the 4-methylphenyl ring to improve metabolic stability .

- Bioisosteric Replacement : Substitute the methoxyphenoxy group with trifluoromethoxy to evaluate potency in COX-2 inhibition assays .

Advanced: How can contradictions between in vitro and in vivo pharmacological data be resolved?

Answer:

- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution using LC-MS/MS to identify metabolic instability or poor absorption .

- Metabolite Identification : Use hepatic microsomes to detect active/inactive metabolites that may explain discrepancies in efficacy .

- Dose-Response Calibration : Adjust in vitro assay concentrations to match in vivo plasma levels, accounting for protein binding .

Advanced: What methodologies are recommended for evaluating in vivo toxicity and safety profiles?

Answer:

- Acute Toxicity : Conduct OECD Guideline 423 studies in rodents, monitoring for GHS-classified hazards like skin corrosion (: GHS Category 1B) .

- Cardiotoxicity Screening : Use Langendorff-perfused heart models to assess effects on coronary flow and arrhythmia risk .

- Carcinogenicity : Perform Ames tests and micronucleus assays to screen for mutagenic potential .

Intermediate: What advanced analytical techniques are used to assess stability under storage conditions?

Answer:

- HPLC-PDA : Monitor degradation products (e.g., hydrolysis of the methoxy group) under accelerated stability conditions (40°C/75% RH) .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >200°C for pyridazinone derivatives) .

- Mass Spectrometry (HRMS) : Characterize oxidative byproducts formed during long-term storage .

Advanced: How can the compound’s mechanism of action as a COX-2 inhibitor be validated?

Answer:

- Enzyme Assays : Measure IC values using recombinant human COX-2/COX-1 enzymes and compare selectivity ratios (e.g., ABT-963 has a COX-2/COX-1 ratio of 276) .

- Cellular Models : Use LPS-stimulated human monocytes to quantify PGE suppression via ELISA .

- Molecular Docking : Simulate binding interactions with COX-2’s hydrophobic pocket, focusing on the methoxyphenoxy group’s role .

Basic: What are the optimal storage conditions to maintain compound stability?

Answer:

- Temperature : Store at 2–8°C in amber vials to prevent photodegradation .

- Humidity Control : Use desiccants to avoid hydrolysis of the pyridazinone ring .

- Container Material : Prefer glass over plastic to minimize adsorption .

Advanced: How can stereoisomers of this compound be isolated and characterized?

Answer:

- Chiral Chromatography : Use amylose-based columns with hexane/isopropanol gradients to resolve enantiomers .

- Circular Dichroism (CD) : Confirm absolute configuration of isolated isomers .

- Cocrystallization : Employ chiral carboxylic acids (e.g., tartaric acid) for diastereomeric salt formation .

Intermediate: What SAR trends are observed in cardiovascular activity for pyridazinone derivatives?

Answer:

- Piperidine Substitution : N-Methyl piperidine enhances vasodilation potency compared to unsubstituted analogs .

- Methoxy Positioning : Para-methoxy groups on the phenoxy ring improve coronary vasodilation efficacy in guinea pig models .

- Pyridazinone Core : Saturation at the 4,5-position (dihydro forms) reduces cardiotoxicity while maintaining activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.